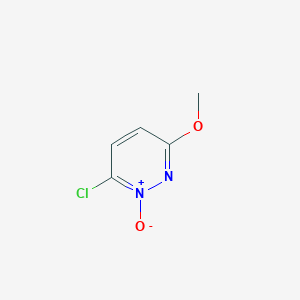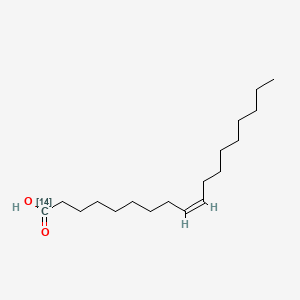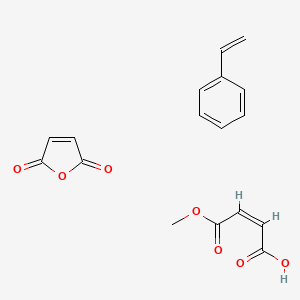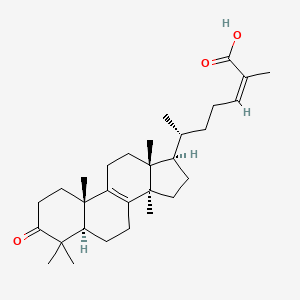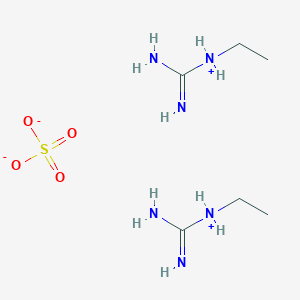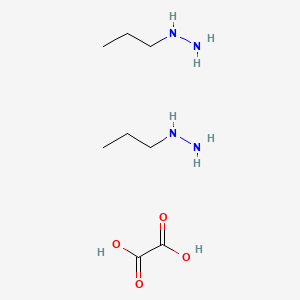
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid
Descripción general
Descripción
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid, also known as S-2-tBu-2-Cl-AA, is an important organic compound used in a variety of scientific research applications. It is a chiral compound that can be synthesized in a laboratory and has been used in various studies, such as medicinal chemistry and biochemistry.
Aplicaciones Científicas De Investigación
Chemical Analysis and Quantification
The tert-butyloxycarbonyl group, a key component in (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid, can be quantitatively analyzed. Ehrlich-Rogozinski (1974) demonstrated a method for cleaving this group from N-blocked amino acids and peptides, allowing for accurate determination of the tert-butyloxycarbonyl derivative. This is significant in chemical analysis and synthesis processes, ensuring precise measurement and utilization of this compound (Ehrlich-Rogozinski, 1974).
Synthesis Applications
In synthesis, this compound plays a crucial role. Wang Yu-huan (2009) synthesized a complex derivative involving the tert-butyloxycarbonyl group under specific conditions, highlighting its versatility in chemical synthesis. This illustrates the compound's broad utility in creating various chemical structures (Wang Yu-huan, 2009).
Polymer and Peptide Research
The compound is also relevant in the field of polymers and peptides. For example, Gao, Sanda, and Masuda (2003) explored the synthesis of amino acid-derived acetylene monomers, including those with the tert-butyloxycarbonyl group. This research contributes to our understanding of polymer properties and their applications in various fields (Gao, Sanda, & Masuda, 2003).
Catalyst and Protective Group Use
In another study, Heydari et al. (2007) demonstrated the use of the tert-butoxycarbonyl group as an effective catalyst for N-tert-butoxycarbonylation of amines. This showcases the compound's utility as a catalyst in chemical reactions, broadening its application in organic chemistry (Heydari et al., 2007).
Chiral Separation and Purification
Finally, the compound's utility in chiral separation is notable. Chang, Wang, and Armstrong (1992) separated pairs of N-tert-butoxycarbonyl protected racemic amino acids, showing its effectiveness in achieving enantiomeric purity in peptide synthesis. This is essential in producing high-purity compounds for various scientific applications (Chang, Wang, & Armstrong, 1992).
Propiedades
IUPAC Name |
(2S)-2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZONJNNLTAGSHB-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426727 | |
| Record name | (2S)-[(tert-Butoxycarbonyl)amino](4-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid | |
CAS RN |
917027-02-2 | |
| Record name | (2S)-[(tert-Butoxycarbonyl)amino](4-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate](/img/structure/B1588618.png)
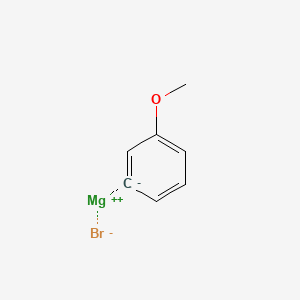
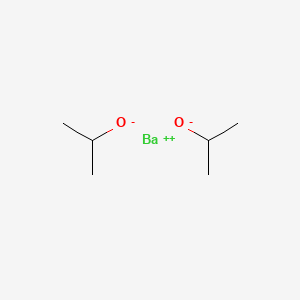
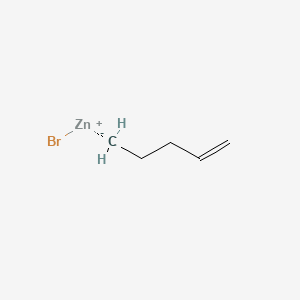
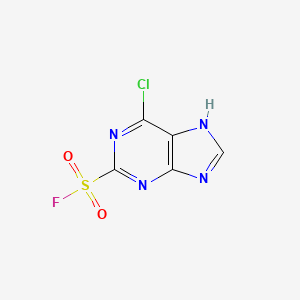
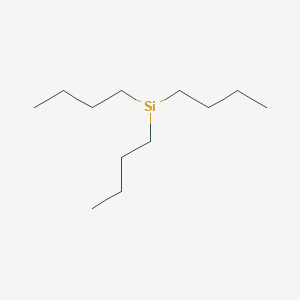

![Bicyclo[3.1.1]heptane, 2-[(chlorodimethylsilyl)methyl]-6,6-dimethyl-](/img/structure/B1588630.png)
